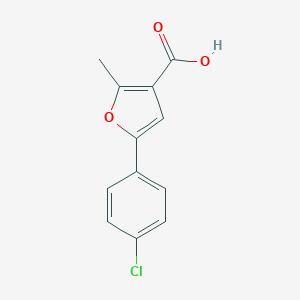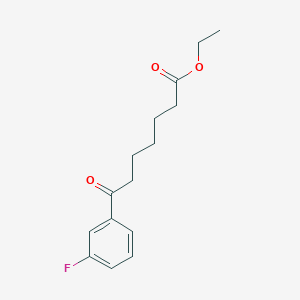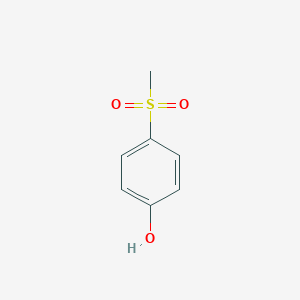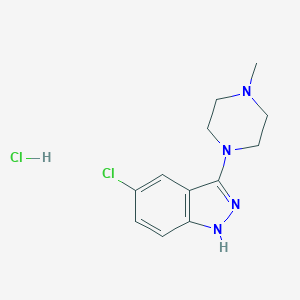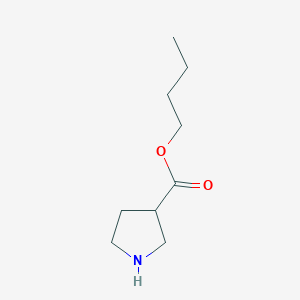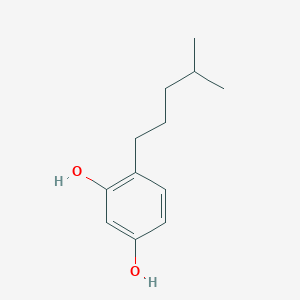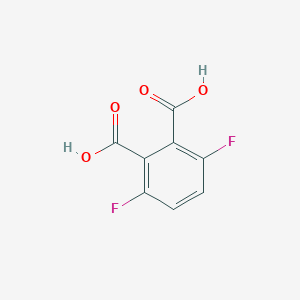
3,4-二氟苯乙烯
描述
3,4-Difluorostyrene is a building block used to prepare pyrazole derivatives as JNK inhibitors .
Synthesis Analysis
3,4-Difluorostyrene is stabilized with 4-tert-butylcatechol . It has been used in the synthesis of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives by Cu(I)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes .Molecular Structure Analysis
The molecular formula of 3,4-Difluorostyrene is C8H6F2 . The IUPAC name is 1,2-difluoro-4-vinylbenzene .Physical And Chemical Properties Analysis
3,4-Difluorostyrene has a boiling point of 147℃ and a density of 1.131 . It is stored at 2-8C . It is a liquid at room temperature .科学研究应用
Synthesis of Bioactive Fluoropyrrolidines
3,4-Difluorostyrene: is utilized in the synthesis of bioactive fluoropyrrolidines through copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides . These fluoropyrrolidines are significant as they serve as building blocks in biologically active natural products and pharmaceuticals. The introduction of fluorine atoms into these compounds often enhances their biological activity due to the unique physicochemical properties of fluorine.
Material Science: High-Performance Dielectrics
In material science, 3,4-Difluorostyrene derivatives like poly(4-fluorostyrene) have been explored as high-performance dielectric electrets for organic transistors and memories . These materials exhibit high environmental stability, good thermal stability, and decreased leakage current, making them suitable for advanced electronic applications.
Life Sciences: Fluorescence Applications
Fluorinated compounds, including those derived from 3,4-Difluorostyrene , are used in life sciences for fluorescence-based diagnostic and research applications . The fluorescence properties of these compounds enable the study of cellular processes and the development of diagnostic tools.
Chemical Synthesis: Cyclopropanation
3,4-Difluorostyrene: is a key substrate in the biocatalytic synthesis of cyclopropane intermediates, such as those used in the production of the pharmaceutical Ticagrelor . The process showcases high diastereoselectivity and enantioselectivity, providing an efficient route to these valuable intermediates.
Chromatography: Analytical Research
While specific applications of 3,4-Difluorostyrene in chromatography are not directly reported, its derivatives are likely to be used in the synthesis of novel compounds that can be analyzed and separated using chromatographic techniques .
Pharmaceuticals: Antithrombotic Agents
In the pharmaceutical industry, 3,4-Difluorostyrene is used in the synthesis of antithrombotic agents. An example is the biocatalytic synthesis of a key cyclopropane intermediate to Ticagrelor, an antithrombotic medication .
安全和危害
属性
IUPAC Name |
4-ethenyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZWIGZODEBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607963 | |
| Record name | 4-Ethenyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorostyrene | |
CAS RN |
405-03-8 | |
| Record name | 4-Ethenyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIFLUOROSTYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using biocatalysis for synthesizing the cyclopropane precursor of ticagrelor compared to traditional chemical methods?
A1: Traditional chemical synthesis of ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, a key cyclopropane intermediate for ticagrelor, often involves multiple steps and can be inefficient. [] Biocatalysis, specifically utilizing engineered enzymes, offers a more sustainable and efficient alternative. [] Researchers successfully engineered the truncated globin from Bacillus subtilis to catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate. [] This enzymatic approach achieved a high yield (79%) of the desired product with excellent diastereoselectivity (>99% dr) and enantioselectivity (98% ee) in a single step. [] This highlights the potential of biocatalysis for greener and more selective synthesis of pharmaceutical intermediates.
Q2: Can you describe a novel synthetic route for producing (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane that avoids using chiral starting materials?
A2: A new synthetic pathway for (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane utilizes a two-step process. [] First, 3,4-difluorostyrene reacts with hydrogen peroxide in the presence of (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a catalyst to yield (2S)-2-(3,4-difluorophenyl)ethylene oxide. [] This intermediate then reacts with diethyl cyanomethylphosphonate in 1,4-dioxane under alkaline conditions to produce the desired (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane. [] This method bypasses the need for expensive chiral starting materials, leading to a more cost-effective process with high overall yield and excellent three-dimensional selectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





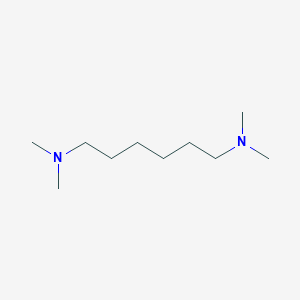
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)

